Bulleyanin

Antitumor ent-Kaurane diterpenoid Sarcoma S-180

Researchers requiring ent-kaurane diterpenoids with validated in vivo antitumor data often encounter limited supply and inconsistent bioactivity. Bulleyanin (CAS 123043-54-9) resolves this with confirmed tumor inhibition in S-180 sarcoma, ECA, and liver ascites models. • ≥98% HPLC purity • Broad solubility (CHCl₃, DCM, EtOAc, DMSO, acetone) • Available up to 1000 mg. Isolated from Rabdosia bulleyana (0.4% yield), it is an ideal reference standard for analytical method development and SAR studies.

Molecular Formula C28H38O10
Molecular Weight 534.6 g/mol
Cat. No. B8235099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulleyanin
Molecular FormulaC28H38O10
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3
InChIKeyUHAGZLPOLNCLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulleyanin: Chemical Profile and In Vivo Activity


Bulleyanin is an ent-kaurane diterpenoid with the molecular formula C₂₈H₃₈O₁₀ (MW 534.6), characterized as ent-12β-hydroxy-1α,3α,7β,14α-tetraacetoxy-16-kauren-15-one [1]. The compound was first isolated from the leaves of Rabdosia bulleyana (Diels) Hara (syn. Isodon bulleyanus) collected in the Cangshan Mountain, Yunnan, China [1]. The structure has been fully elucidated by spectroscopic and chemical evidence, including comprehensive ¹H and ¹³C NMR assignments for both bulleyanin and its derivative dehydrobulleyanin [1]. The compound is commercially available from multiple vendors with purity specifications typically ≥98% as determined by HPLC [2].

Why Substituting Bulleyanin Is Not Justified


While the Isodon genus produces numerous ent-kaurane diterpenoids with reported antitumor properties, structural variations in the acetylation pattern and substitution positions significantly alter biological activity profiles and molecular targets [1]. Bulleyanin possesses a unique tetraacetoxy substitution pattern (1α,3α,7β,14α-tetraacetoxy) combined with a 12β-hydroxy group on the ent-kaurane skeleton that distinguishes it from more extensively studied analogs such as oridonin (C₂₀H₂₈O₆, fewer oxygen substitutions) and ponicidin [2][3]. The exo-methylene cyclopentanone D-ring system, conserved in bulleyanin, is recognized as critical for antitumor and anti-inflammatory effects in this compound class [3]. However, without direct comparative potency or selectivity data between bulleyanin and these analogs, substitution based solely on compound class membership introduces unacceptable experimental variability.

Bulleyanin vs. Analogs: Evidence Guide


In Vivo Tumor Inhibition in Murine Models

Bulleyanin demonstrates tumor-inhibitor activities against three distinct murine tumor models: mouse sarcoma S-180, mouse Ehrlich ascites carcinoma (ECA), and mouse liver ascites [1]. While the primary literature does not report quantitative inhibition rates or IC₅₀ values, the consistent activity across three different in vivo models represents a broader tumor inhibition profile than many ent-kaurane diterpenoids that have only been characterized in vitro against limited cell line panels. For context, structurally related ent-kaurane diterpenoids such as oridonin and ponicidin have well-documented in vitro IC₅₀ values ranging from sub-micromolar to low micromolar concentrations across various cancer cell lines, but direct comparative in vivo efficacy data between bulleyanin and these analogs are not available [2].

Antitumor ent-Kaurane diterpenoid Sarcoma S-180

Natural Abundance and Isolation Yield

Bulleyanin was isolated from the ethereal extract of Rabdosia bulleyana leaves with a yield of 0.4% of the dried leaf weight [1]. This yield is substantially higher than that reported for many other ent-kaurane diterpenoids from Isodon species, which frequently have isolation yields below 0.01% [2]. For example, structurally novel ent-kaurane diterpenoids such as silvaticusins A–D and glutinosasins A–D are typically isolated in milligram quantities from kilogram-scale plant extractions, corresponding to yields in the 0.0001%–0.001% range [2][3].

Natural product isolation Phytochemistry Rabdosia bulleyana

Commercial Availability and Purity

Bulleyanin is commercially available from multiple suppliers with purity specifications of ≥98% as determined by HPLC, and is offered in quantities ranging from 1 mg to 1000 mg [1]. In contrast, many structurally related but less abundant ent-kaurane diterpenoids such as laxiflorins A–C, eriocalyxin B, and maeocrystals A and B are either not commercially available or are offered only as custom synthesis or limited research samples in sub-milligram quantities [2].

Natural product procurement HPLC purity Diterpenoid standards

Solubility and Physicochemical Profile

Bulleyanin has been characterized with a melting point of 240–244 °C and predicted density of 1.27 g/cm³ [1]. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, enabling flexible solvent selection for in vitro assays and formulation studies [2]. The compound's four acetoxy groups contribute to enhanced solubility in moderately polar organic solvents compared to less oxygenated ent-kaurane diterpenoids such as oridonin (C₂₀H₂₈O₆), which has fewer hydrogen bond acceptors and may exhibit more limited solubility in certain solvent systems [3].

Solubility Formulation Diterpenoid handling

Bulleyanin Research Applications


In Vivo Antitumor Screening

Researchers requiring an ent-kaurane diterpenoid with documented in vivo activity across multiple tumor types (S-180 sarcoma, ECA, and liver ascites) should select bulleyanin [1]. While precise IC₅₀ values are not available, the compound's demonstrated activity in three distinct in vivo murine models provides a broader preclinical validation basis than many ent-kaurane analogs that have only been characterized in vitro. This makes bulleyanin particularly suitable for initial in vivo proof-of-concept studies or comparative efficacy assessments within the ent-kaurane diterpenoid class.

Isolation Methodology Optimization

With a reported isolation yield of 0.4% from dried leaves, bulleyanin serves as an accessible reference standard for optimizing extraction and purification protocols for ent-kaurane diterpenoids from Rabdosia/Isodon species [1]. Its relatively high natural abundance compared to structurally novel ent-kaurane diterpenoids (which typically yield <0.01%) enables method development and validation without consuming scarce, high-value isolates [2].

ent-Kaurane SAR Studies

Bulleyanin's unique tetraacetoxy substitution pattern (1α,3α,7β,14α-tetraacetoxy with 12β-hydroxy) makes it a valuable comparator in SAR studies aimed at elucidating the role of acetylation density and regiochemistry on biological activity [1]. When benchmarked against simpler ent-kaurane diterpenoids such as oridonin (C₂₀H₂₈O₆), bulleyanin allows investigation of how additional oxygen substitutions influence tumor inhibition potency, selectivity, and physicochemical properties [3].

Reference Standard and Method Development

Given its commercial availability in high purity (≥98% by HPLC) and in quantities up to 1000 mg, bulleyanin is suitable for use as a reference standard in HPLC, LC-MS, and NMR analytical method development for detecting and quantifying ent-kaurane diterpenoids in plant extracts and biological samples [1][2]. Its broad solubility profile in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone further enhances its utility as a calibration standard across diverse analytical platforms [2].

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